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Compound of Interest

Compound Name: Fgfr4-IN-8

Cat. No.: B15141972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fgfr4-IN-8, a selective, covalent inhibitor of

Fibroblast Growth Factor Receptor 4 (FGFR4). It is designed to serve as a technical resource

for utilizing this compound as a tool to investigate the FGF19-FGFR4 signaling pathway, a

critical driver in certain pathologies, most notably hepatocellular carcinoma (HCC).

Introduction: The FGF19-FGFR4 Axis
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase

family.[1][2] In concert with its co-receptor β-klotho (KLB), FGFR4 is uniquely activated by the

endocrine ligand Fibroblast Growth Factor 19 (FGF19).[1] This signaling axis is pivotal in

regulating bile acid metabolism, lipid and glucose homeostasis, and hepatocyte proliferation.[3]

[4]

Aberrant activation of the FGF19-FGFR4 pathway, often driven by FGF19 amplification and

overexpression, is a key oncogenic driver in a subset of hepatocellular carcinomas. Upon

FGF19 binding, the FGFR4/KLB complex dimerizes, leading to autophosphorylation of the

intracellular kinase domain. This initiates downstream signaling cascades, primarily the RAS-

MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and can contribute to

chemoresistance. The distinct role of this axis in HCC makes FGFR4 a compelling therapeutic

target.
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Fgfr4-IN-8: A Selective Covalent Inhibitor
Fgfr4-IN-8 represents a class of highly selective, irreversible inhibitors designed to target

FGFR4. Its mechanism of action confers significant advantages for research and therapeutic

development.

Mechanism of Covalent Inhibition
The high selectivity of Fgfr4-IN-8 and its analogues is achieved by targeting a unique cysteine

residue, Cys552, located in the hinge region of the ATP-binding pocket of FGFR4. This residue

is not present in other FGFR family members (FGFR1-3), which have a tyrosine at the

equivalent position. Fgfr4-IN-8 contains an electrophilic acrylamide "warhead" that forms a

stable, covalent bond with the thiol group of Cys552 via a Michael addition reaction. This

irreversible binding permanently inactivates the kinase, providing potent and sustained target

inhibition.
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Figure 1. Covalent targeting of the unique Cys552 residue in FGFR4.
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Quantitative Data
The covalent targeting strategy results in potent inhibition of FGFR4 with high selectivity over

other FGFR isoforms and the broader kinome.

Biochemical Potency and Selectivity
The inhibitory activity of Fgfr4-IN-8's core scaffold ("compound 1" from Liu et al., 2020) was

assessed in biochemical assays. The data demonstrates over 100-fold selectivity for FGFR4

compared to other family members.

Kinase Target IC₅₀ (nM)
Selectivity (Fold vs.
FGFR4)

FGFR4 9 1x

FGFR1 >1000 >111x

FGFR2 >1000 >111x

FGFR3 >1000 >111x

Table 1: Biochemical IC₅₀

values demonstrating the

potency and selectivity of the

Fgfr4-IN-8 scaffold against

FGFR family kinases. Data

sourced from Liu et al., ACS

Med. Chem. Lett. 2020.

Cellular Activity
In cell-based assays using the FGF19-driven human HCC cell line Hep3B, the inhibitor

effectively suppressed the phosphorylation of FGFR4.
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Assay Type Cell Line IC₅₀ (nM)

pFGFR4 Cellular Inhibition Hep3B 9

Table 2: Cellular potency of the

Fgfr4-IN-8 scaffold in inhibiting

FGFR4 phosphorylation. Data

sourced from Liu et al., ACS

Med. Chem. Lett. 2020.

Signaling Pathways and Experimental Workflows
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Figure 2. Simplified FGF19-FGFR4 signaling cascade.
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Figure 3. Standard workflow for characterizing a selective FGFR4 inhibitor.

Experimental Protocols
The following protocols are adapted from methodologies used in the characterization of

selective, covalent FGFR4 inhibitors. Researchers should optimize these based on their

specific reagents and cell lines.

Protocol: In Vitro Biochemical Kinase Assay
This protocol determines the direct inhibitory effect of Fgfr4-IN-8 on purified FGFR4 kinase

activity.

Reagents & Materials:

Recombinant human FGFR4 kinase domain (active).
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Poly (Glu, Tyr) 4:1 peptide substrate.

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20).

ATP solution (prepare fresh).

Fgfr4-IN-8 (dissolved in 100% DMSO, serially diluted).

ADP-Glo™ Kinase Assay Kit or similar.

384-well white assay plates.

Procedure:

1. Prepare serial dilutions of Fgfr4-IN-8 in 100% DMSO. Further dilute into Kinase Assay

Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

2. Add 2.5 µL of diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.

3. Add 5 µL of a solution containing FGFR4 enzyme and peptide substrate in Kinase Assay

Buffer to each well.

4. Pre-incubate the plate at room temperature for 30-60 minutes to allow for covalent bond

formation.

5. Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration at or near

the Kₘ for ATP).

6. Incubate the reaction at 30°C for 60 minutes.

7. Terminate the reaction and measure ADP production by adding reagents from the ADP-

Glo™ kit according to the manufacturer's instructions.

8. Read luminescence on a compatible plate reader.

9. Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value using

non-linear regression analysis.
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Protocol: Cellular FGFR4 Phosphorylation Assay
(Western Blot)
This protocol assesses the ability of Fgfr4-IN-8 to inhibit FGF19-stimulated FGFR4

autophosphorylation in a relevant HCC cell line.

Reagents & Materials:

FGF19-dependent HCC cell line (e.g., Hep3B, Huh7, JHH7).

Complete growth medium (e.g., DMEM + 10% FBS).

Serum-free medium.

Recombinant human FGF19.

Fgfr4-IN-8 (dissolved in DMSO).

RIPA lysis buffer with protease and phosphatase inhibitors.

Primary antibodies: anti-pFGFR4 (Tyr642), anti-FGFR4, anti-pERK1/2, anti-ERK1/2, anti-

Actin.

HRP-conjugated secondary antibodies.

ECL Western Blotting Substrate.

Procedure:

1. Plate HCC cells and grow to 70-80% confluency.

2. Serum starve the cells for 16-24 hours in serum-free medium.

3. Pre-treat cells with serially diluted Fgfr4-IN-8 or DMSO vehicle for 2 hours.

4. Stimulate the cells with recombinant FGF19 (e.g., 50-100 ng/mL) for 10-15 minutes at

37°C.
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5. Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold

PBS.

6. Lyse the cells by adding ice-cold RIPA buffer. Scrape and collect the lysate.

7. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

8. Determine protein concentration of the supernatant using a BCA assay.

9. Perform SDS-PAGE, transferring proteins to a PVDF membrane.

10. Block the membrane (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room

temperature.

11. Incubate with primary antibodies overnight at 4°C.

12. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

13. Visualize bands using an ECL substrate and an imaging system. Quantify band intensity

relative to total protein and loading controls.

Protocol: Cell Viability Assay
This protocol measures the functional consequence of FGFR4 inhibition on the proliferation

and survival of FGF19-dependent HCC cells.

Reagents & Materials:

FGF19-dependent HCC cell line (e.g., Hep3B, Huh7).

Complete growth medium.

Fgfr4-IN-8 (dissolved in DMSO).

CellTiter-Glo® Luminescent Cell Viability Assay or similar (e.g., MTS).

96-well clear-bottom white assay plates.
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Procedure:

1. Seed HCC cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000

cells/well) in complete growth medium.

2. Allow cells to attach overnight.

3. Treat cells with a range of concentrations of Fgfr4-IN-8 (typically a 10-point, 3-fold serial

dilution) or DMSO vehicle.

4. Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

5. Equilibrate the plate to room temperature for 30 minutes.

6. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

7. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

8. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

9. Measure luminescence using a plate reader.

10. Calculate percent viability relative to DMSO-treated controls and determine the IC₅₀/GI₅₀

value.

Conclusion
Fgfr4-IN-8 and its analogues are powerful and precise chemical probes for elucidating the

function of the FGF19-FGFR4 signaling axis. The covalent mechanism of action ensures potent

and durable inhibition, while the unique Cys552 target provides exceptional selectivity. This

technical guide provides the foundational data and protocols for researchers to effectively

employ this inhibitor in biochemical, cellular, and preclinical studies to further unravel the

complexities of FGFR4 signaling in cancer and metabolic disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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